molecular formula C18H18ClN3O5 B12459164 N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B12459164
M. Wt: 391.8 g/mol
InChI Key: AROCIECMHBBIQN-UHFFFAOYSA-N
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Description

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chloro-substituted phenyl ring, a morpholine ring, and a nitrophenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Chloro-Substituted Phenyl Intermediate: The initial step involves the chlorination of a phenyl ring to introduce the chloro group at the desired position.

    Introduction of the Morpholine Ring: The chloro-substituted phenyl intermediate is then reacted with morpholine under suitable conditions to form the morpholin-4-yl-phenyl intermediate.

    Formation of the Nitrophenoxy Group: The final step involves the reaction of the morpholin-4-yl-phenyl intermediate with 2-nitrophenol in the presence of a suitable coupling agent to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of cost-effective reagents and solvents to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.

    Reduction: The nitro group in the compound can be reduced to an amino group under suitable conditions.

    Substitution: The chloro group on the phenyl ring can be substituted with other nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to the modulation of various biochemical pathways. For example, its potential antimicrobial activity may involve the inhibition of bacterial enzymes, while its anticancer activity may involve the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amine: A compound with a similar morpholine ring and chloro-substituted phenyl ring.

    Linezolid: A synthetic antibiotic with a morpholine ring and similar structural features.

Uniqueness

N-[3-chloro-4-(morpholin-4-yl)phenyl]-2-(2-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and materials.

Properties

Molecular Formula

C18H18ClN3O5

Molecular Weight

391.8 g/mol

IUPAC Name

N-(3-chloro-4-morpholin-4-ylphenyl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C18H18ClN3O5/c19-14-11-13(5-6-15(14)21-7-9-26-10-8-21)20-18(23)12-27-17-4-2-1-3-16(17)22(24)25/h1-6,11H,7-10,12H2,(H,20,23)

InChI Key

AROCIECMHBBIQN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3[N+](=O)[O-])Cl

Origin of Product

United States

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